Antiamoebin - 12692-85-2

Antiamoebin

Catalog Number: EVT-15314167
CAS Number: 12692-85-2
Molecular Formula: C80H123N17O20
Molecular Weight: 1642.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Antiamoebin is isolated from certain fungi, particularly those within the genus Trichoderma. It is classified under antimicrobial peptides (AMPs), which are small proteins that exhibit activity against a broad range of pathogens, including bacteria, fungi, and protozoa. The classification of antimicrobial peptides can be based on their structure or mechanism of action, with antiamoebin exhibiting characteristics typical of membrane-targeting peptides .

Synthesis Analysis

Methods and Technical Details

The synthesis of antiamoebin typically involves extraction from fungal cultures followed by purification processes such as high-performance liquid chromatography. The extraction method often utilizes organic solvents to isolate the peptide from the fungal biomass. Detailed synthetic routes may include:

  1. Extraction: Fungal cultures are grown under controlled conditions, after which the biomass is harvested.
  2. Solvent Extraction: Organic solvents like methanol or acetonitrile are used to dissolve the peptides, followed by filtration to remove solid residues.
  3. Purification: Techniques such as chromatography (e.g., reverse-phase high-performance liquid chromatography) are employed to isolate pure antiamoebin from other metabolites .
Molecular Structure Analysis

Structure and Data

Antiamoebin's molecular structure features a complex arrangement of amino acids that contribute to its functional properties. The peptide consists of a long chain of amino acids that fold into specific three-dimensional shapes essential for its biological activity. Structural studies suggest that antiamoebin forms ion channels in membranes, facilitating its mechanism of action against protozoan cells .

Structural Data

  • Chemical Formula: C80H123N17O20C_{80}H_{123}N_{17}O_{20}
  • Molar Mass: 1642.963 g/mol
  • Amino Acid Composition: Contains multiple hydrophobic and charged residues, which are critical for membrane interaction.
Chemical Reactions Analysis

Reactions and Technical Details

Antiamoebin interacts with cellular membranes through various chemical reactions that disrupt membrane integrity. The primary reactions include:

  1. Membrane Permeabilization: Antiamoebin binds to lipid bilayers, leading to increased permeability and eventual cell lysis.
  2. Ion Channel Formation: The peptide can form channels that allow ions to flow across membranes, disrupting cellular homeostasis .

These reactions highlight the importance of antiamoebin in therapeutic contexts, particularly in targeting pathogenic protozoa.

Mechanism of Action

Process and Data

The mechanism by which antiamoebin exerts its effects involves several key steps:

  1. Binding to Membranes: Antiamoebin binds preferentially to negatively charged phospholipids found in protozoan membranes.
  2. Channel Formation: Upon binding, it induces conformational changes that result in pore formation within the membrane.
  3. Disruption of Ion Gradients: This leads to the uncontrolled influx and efflux of ions, ultimately resulting in cell death due to osmotic imbalance.

Research indicates that the effective concentration for amoebicidal activity is relatively low, showcasing its potency as an antimicrobial agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Antiamoebin exhibits several notable physical and chemical properties:

  • Solubility: Soluble in water and organic solvents, facilitating its extraction and purification.
  • Stability: Maintains structural integrity under various pH conditions but may degrade under extreme temperatures or prolonged exposure to light.
  • Biological Activity: Demonstrates significant activity against various protozoan species, particularly Acanthamoeba.

These properties are crucial for its application in pharmaceutical formulations aimed at treating protozoan infections.

Applications

Scientific Uses

Antiamoebin has potential applications in several fields:

  1. Pharmaceutical Development: As an active ingredient in treatments for amoebic infections, especially those caused by Acanthamoeba.
  2. Research Tool: Used in studies investigating membrane dynamics and ion channel behavior due to its ability to form pores in lipid bilayers.
  3. Biotechnology: Explored for use in developing antimicrobial coatings or materials that inhibit pathogen growth.

Continued research into antiamoebin's properties may lead to novel therapeutic strategies against resistant strains of protozoa and other pathogens .

Structural and Functional Characterization of Antiamoebin

Proline-Rich Motifs and Their Role in Conformational Stability

Antiamoebin I (Aam-I) belongs to the peptaibol family of membrane-active polypeptides characterized by a high proportion of non-standard amino acids, including multiple proline (Pro) and hydroxyproline (Hyp) residues that critically determine its structural behavior. The primary sequence of Aam-I (Ac-Aib1-Pro2-Aib3-Ala4-Aib5-Aib6-Gln7-Aib8-Val9-Aib10-Hyp11-Gly12-Leu13-Aib14-Pro15-Leuol16) contains three proline residues at positions 2, 11, and 15, creating distinctive kink-inducing motifs throughout its backbone [1] [5]. Proline's unique cyclic structure constrains its φ dihedral angle to approximately -75°, while permitting both cis (ω ≈ 0°) and trans (ω ≈ 180°) peptide bond conformations with relatively small energy differences compared to other amino acids [3] [9]. This conformational flexibility enables significant structural dynamics critical to Aam-I's function.

Biophysical analyses reveal that proline residues in Aam-I primarily adopt the trans conformation, favoring the formation of a left-handed polyproline type II (PPII) helical structure characterized by dihedral angles (φ, ψ) of approximately -75° and 146° [3]. The PPII helix exhibits distinct properties: an extended conformation (3.1 Å unit height), three residues per turn, and absence of intramolecular hydrogen bonds—features confirmed through circular dichroism spectroscopy showing characteristic negative bands at 202-206 nm and weak positive bands at 225-229 nm [3]. This secondary structure confers exceptional rigidity to the peptide backbone while allowing site-specific flexibility at proline sites, enabling conformational adaptation during membrane interactions. The presence of hydroxyproline at position 11 further enhances structural stability through additional hydrogen bonding capacity [1] [6].

Table 1: Structural Features of PPII Helices in Proline-Rich Peptides

ParameterPPII Helix CharacteristicsFunctional Implications
Dihedral anglesϕ ≈ -75°, ψ ≈ 146°, ω = 180°Predominantly trans proline bonds enabling extended conformation
Residues per turn3Compact folding with minimal steric hindrance
Unit height3.1 ÅOptimal length for membrane spanning domains
Solvent preferenceWater, trifluoroethanol (TFE)Enhanced stability in membrane-mimetic environments
CD signatureNegative band: 202-206 nm; Positive band: 225-229 nmDiagnostic for PPII conformation in solution studies
Hydrogen bondingAbsence of intramolecular H-bondsEnhanced solvent accessibility and backbone flexibility

Helical Bent Architecture and Membrane Interaction Dynamics

The three-dimensional architecture of Aam-I, resolved at 1.4 Å resolution via X-ray crystallography, reveals a distinctive helical bent structure centered around Hyp¹¹, creating an approximately 56° angle between the N-terminal (residues 1-9) and C-terminal (residues 12-16) segments [1] [4]. The N-terminal region adopts a classical α-helical conformation (residues 1-9), transitioning into a 3₁₀-helix (residues 10-12), and terminating in a series of β-turns (residues 12-16) that form a β-bend ribbon configuration [4] [6]. This kinked architecture arises directly from the strategic positioning of Pro² and Hyp¹¹, which disrupt regular helical hydrogen bonding patterns and introduce torsional constraints that force backbone deviation [1] [5].

Solution NMR studies in methanol-d₄ provide critical insights into Aam-I's dynamic behavior, revealing significant conformational heterogeneity not observed in crystalline states. The N-terminal region (residues 1-8) undergoes rapid cooperative transitions between right-handed (α-helical) and left-handed (PPII) conformations on the microsecond-millisecond timescale [6]. This flexibility is particularly pronounced within the "hinge region" encompassing residues Gly¹²-Leu¹³, which facilitates backbone reorientation during membrane insertion [4]. When associated with lipid bilayers (DMPC/DHPC bicelles or DOPG nanodiscs), Aam-I stabilizes into a right-handed helical conformation with retained μs-ms timescale dynamics, enabling adaptive interactions with lipid headgroups and hydrocarbon chains [6].

Membrane interaction studies demonstrate that Aam-I binds to lipid surfaces with its N-terminus partially immersed in the hydrocarbon region, as evidenced by paramagnetic quenching experiments using 16-doxylstearate [6]. The bent architecture facilitates two functional modalities: 1) Surface-associated carrier state where the peptide shuttles ions across the membrane via a non-pore mechanism; and 2) Transmembrane pore state observed in thin membranes (e.g., DLPC/DLPG nanodiscs) where hydrophobic mismatch is minimized [6] [7]. Fluorescence diffusion and conductance measurements confirm that Aam-I's major membrane-modifying activity involves voltage-insensitive ion transport characterized by large-amplitude single-channel events superimposed on background carrier-mediated conductance [7].

Table 2: Structural Parameters of Antiamoebin I from Experimental Techniques

Structural FeatureX-ray CrystallographySolution NMRMembrane-Embedded NMR
Overall foldBent helical (56° angle)Dynamic hinge regionStabilized right-handed helix
N-terminus (1-9)α-helixRight-handed ↔ left-handed transitionsFixed α-helix
Central region (10-12)3₁₀-helixFlexible hingeStabilized 3₁₀-helix
C-terminus (12-16)β-bend ribbonFlexible coilPartially ordered
Pro² conformationtranstrans/cis exchangeFixed trans
Hyp¹¹ conformationtranstrans dominantFixed trans
Bend angle56° ± 3°Variable (40°-70°)55° ± 5°

Comparative Analysis with Peptaibol Family Members

Antiamoebin I exhibits significant functional divergence from well-characterized peptaibols such as alamethicin (SF1 subfamily) and zervamicin (SF3 subfamily), despite shared features including high α-aminoisobutyric acid (Aib) content, N-terminal acetylation, and C-terminal alcohol modifications [2] [10]. While all three peptides demonstrate membrane-modifying activities, their mechanisms of ion transport differ substantially due to variations in sequence, length, and structural dynamics:

  • Channel Formation Mechanism: Alamethicin and zervamicin adopt predominantly linear helical conformations that assemble into voltage-gated barrel-stave pores with multiple discrete conductance states [10]. In contrast, Aam-I functions primarily as an ion carrier under physiological conditions, forming voltage-insensitive pores only at high peptide:lipid ratios (>1:300) or in thin membranes [2] [7]. This functional divergence arises from Aam-I's pronounced central bend and flexible hinge region, which preclude stable transmembrane bundle formation except under specific membrane conditions [6] [10]. Single-channel conductance studies reveal that while alamethicin produces well-defined, quantized conductance steps (indicative of discrete oligomeric pores), Aam-I generates irregular large-amplitude events superimposed on a carrier-mediated background conductance [7].

  • Structural Flexibility: Alamethicin contains a single proline-induced kink at Gly¹¹, permitting hinge flexibility while maintaining an overall linear topology [10]. Zervamicin adopts an uninterrupted 3₁₀-helical structure along its entire length [2]. Aam-I's triple-proline motif (Pro², Hyp¹¹, Pro¹⁵) creates two distinct kink points, producing a V-shaped topology that favors surface association over transmembrane insertion [1] [4]. NMR relaxation studies demonstrate significantly greater backbone dynamics for Aam-I (ms-μs motions) compared to zervamicin in identical membrane-mimetic environments, explaining its reduced channel-forming efficiency [6].

  • Biological Specificity: Aam-I displays unique biological activity as an antiamoebic agent that lacks significant hemolytic effects, contrasting with the broad-spectrum antimicrobial and hemolytic activities of alamethicin [2] [5]. This selectivity arises from Aam-I's preference for carrier-mediated ion transport, which modifies membrane permeability without causing extensive lysis [5] [7]. The peptide's specificity for protozoan membranes may relate to differences in lipid composition that modulate the depth of its membrane immersion, as evidenced by paramagnetic quenching experiments showing deeper insertion in phosphatidylethanolamine-rich bilayers [6].

Table 3: Comparative Analysis of Peptaibol Ion Transport Characteristics

PropertyAntiamoebin IAlamethicinZervamicin
Primary mechanismIon carrier / Pore (context-dependent)Voltage-gated poreVoltage-gated pore
Pore architectureIrregular aggregatesBarrel-stave (4-12 subunits)Barrel-stave (4-8 subunits)
Conductance signatureLarge irregular events + backgroundDiscrete multi-state levelsDiscrete multi-state levels
Voltage sensitivityMinimalHighModerate
Critical P/L ratio>1:3001:10001:500
Bend angle56°26°-30°Linear
Proline residues3 (Pro², Hyp¹¹, Pro¹⁵)1 (Pro¹⁴)2 (Pro⁶, Pro¹³)
Biological specificityAnti-protozoalBroad-spectrum antimicrobialAntifungal

List of Compounds:

  • Antiamoebin I
  • Alamethicin
  • Zervamicin IIB

Properties

CAS Number

12692-85-2

Product Name

Antiamoebin

IUPAC Name

2-[[(4S)-1-[2-[2-[[2-[[2-[[(2R)-2-[[2-[2-[2-[(2-acetamido-3-phenylpropanoyl)-methylamino]propanoyl-methylamino]propanoyl-methylamino]acetyl]amino]-2-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]-methylamino]propanoyl-methylamino]acetyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[(2R)-1-[(4S)-4-hydroxy-2-[[1-[2-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]-methylcarbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxobutan-2-yl]pentanediamide

Molecular Formula

C80H123N17O20

Molecular Weight

1642.9 g/mol

InChI

InChI=1S/C80H123N17O20/c1-18-79(10,87-65(104)43-89(12)70(109)47(5)91(14)72(111)49(7)93(16)75(114)59(83-51(9)99)37-53-29-24-21-25-30-53)77(116)82-40-64(103)85-58(35-46(3)4)74(113)92(15)48(6)71(110)90(13)44-66(105)96-41-55(100)38-61(96)69(108)86-57(32-33-63(81)102)67(106)88-80(11,19-2)78(117)97-42-56(101)39-62(97)76(115)94(17)50(8)73(112)95-34-26-31-60(95)68(107)84-54(45-98)36-52-27-22-20-23-28-52/h20-25,27-30,46-50,54-62,98,100-101H,18-19,26,31-45H2,1-17H3,(H2,81,102)(H,82,116)(H,83,99)(H,84,107)(H,85,103)(H,86,108)(H,87,104)(H,88,106)/t47?,48?,49?,50?,54-,55-,56-,57?,58?,59?,60?,61?,62?,79+,80+/m0/s1

InChI Key

FCYOXUYVFGLPLR-FZVORYHSSA-N

Canonical SMILES

CCC(C)(C(=O)NCC(=O)NC(CC(C)C)C(=O)N(C)C(C)C(=O)N(C)CC(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(CC)C(=O)N2CC(CC2C(=O)N(C)C(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)CN(C)C(=O)C(C)N(C)C(=O)C(C)N(C)C(=O)C(CC5=CC=CC=C5)NC(=O)C

Isomeric SMILES

CC[C@](C)(C(=O)NCC(=O)NC(CC(C)C)C(=O)N(C)C(C)C(=O)N(C)CC(=O)N1C[C@H](CC1C(=O)NC(CCC(=O)N)C(=O)N[C@](C)(CC)C(=O)N2C[C@H](CC2C(=O)N(C)C(C)C(=O)N3CCCC3C(=O)N[C@@H](CC4=CC=CC=C4)CO)O)O)NC(=O)CN(C)C(=O)C(C)N(C)C(=O)C(C)N(C)C(=O)C(CC5=CC=CC=C5)NC(=O)C

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